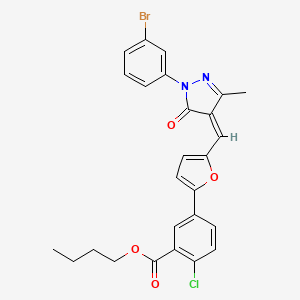![molecular formula C23H12Cl2I2N2O2S B11693299 (2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-{2-[(2,4-Dichlorbenzyl)oxy]-3,5-diiodobenzyliden}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist eine komplexe organische Verbindung, die einen Thiazolo[3,2-a]benzimidazol-Kern aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-{2-[(2,4-Dichlorbenzyl)oxy]-3,5-diiodobenzyliden}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung des Thiazolo[3,2-a]benzimidazol-Kerns und der anschließenden Funktionalisierung mit Dichlorbenzyl- und Diiodobenzyliden-Gruppen. Übliche Synthesewege können umfassen:
Bildung des Thiazolo[3,2-a]benzimidazol-Kerns: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren und automatisierter Syntheseplattformen umfassen, um den Prozess zu rationalisieren und die Produktionskosten zu senken.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of appropriate thioamides with α-haloketones under acidic or basic conditions.
Formation of the Benzimidazole Ring: The benzimidazole ring is often formed by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the Rings: The thiazole and benzimidazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Introduction of Substituents: The dichlorobenzyl and diiodophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2Z)-2-{2-[(2,4-Dichlorbenzyl)oxy]-3,5-diiodobenzyliden}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Produkte führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen wie Halogenide durch andere Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Natriumiodid, Dichlorbenzylchlorid, polare aprotische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu Verbindungen mit reduzierten funktionellen Gruppen führen kann.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-{2-[(2,4-Dichlorbenzyl)oxy]-3,5-diiodobenzyliden}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden und dient als Vorläufer in der organischen Synthese.
Biologie: Sie kann auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, antivirale oder Antikrebs-Eigenschaften.
Medizin: Die Verbindung könnte auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht werden, insbesondere bei solchen, die mit mikrobiellen Infektionen oder Krebs zusammenhängen.
Industrie: Sie kann aufgrund ihrer einzigartigen chemischen Eigenschaften Anwendung bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen finden.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-{2-[(2,4-Dichlorbenzyl)oxy]-3,5-diiodobenzyliden}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.
Wechselwirkung mit DNA/RNA: Modulation der Genexpression oder Beeinträchtigung der Virusreplikation.
Störung von Zellmembranen: Beeinflussung der Integrität und Funktion von mikrobiellen oder Krebszellmembranen.
Wirkmechanismus
The mechanism of action of 2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl (2Z)-2-{4-[(2,4-Dichlorbenzyl)oxy]benzyliden}-5-(3-Methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat .
- Methyl (2Z)-2-{4-[(2,4-Dichlorbenzyl)oxy]-3-iod-5-methoxybenzyliden}-7-ethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat .
Einzigartigkeit
(2Z)-2-{2-[(2,4-Dichlorbenzyl)oxy]-3,5-diiodobenzyliden}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist einzigartig durch das Vorhandensein von sowohl Dichlorbenzyl- als auch Diiodobenzyliden-Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination funktioneller Gruppen findet sich nicht häufig in ähnlichen Verbindungen und macht sie zu einem wertvollen Ziel für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C23H12Cl2I2N2O2S |
|---|---|
Molekulargewicht |
705.1 g/mol |
IUPAC-Name |
(2Z)-2-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H12Cl2I2N2O2S/c24-14-6-5-12(16(25)9-14)11-31-21-13(7-15(26)10-17(21)27)8-20-22(30)29-19-4-2-1-3-18(19)28-23(29)32-20/h1-10H,11H2/b20-8- |
InChI-Schlüssel |
CBTOPVXBXZYIJI-ZBKNUEDVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)/S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)
